molecular formula C33H31ClN2O4 B10823503 PD-1/PD-L1-IN-NP19

PD-1/PD-L1-IN-NP19

Cat. No.: B10823503
M. Wt: 555.1 g/mol
InChI Key: YZPKZNFXWGTUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) in Immune Checkpoint Regulation

Programmed Cell Death Protein 1 (PD-1), a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells, plays a crucial role in regulating immune responses. nih.govfrontiersin.orgnih.gov Its primary function is to act as an immune checkpoint, effectively putting a "brake" on the immune system to prevent excessive inflammation and autoimmunity. nih.govyoutube.com This regulation is mediated through its interaction with its ligands, PD-L1 and PD-L2. targetedonc.com

PD-L1 is a transmembrane protein expressed on various cell types, including antigen-presenting cells (APCs), non-hematopoietic cells, and, significantly, on the surface of many cancer cells. nih.govfrontiersin.orgnih.gov The binding of PD-L1 to PD-1 on activated T cells transduces an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. nih.govnih.govnih.gov This interaction is a natural mechanism to downregulate immune responses and maintain peripheral tolerance. nih.govpulsus.com The PD-1/PD-L1 pathway is, therefore, a fundamental component of immune homeostasis. mdpi.com

Role of the PD-1/PD-L1 Axis in Tumor Immune Evasion Mechanisms

Cancer cells can hijack the PD-1/PD-L1 checkpoint to evade destruction by the immune system. nih.gov Many tumors upregulate the expression of PD-L1 on their surface. nih.govfrontiersin.orgnih.gov When tumor-infiltrating T cells, which recognize cancer antigens and are poised to attack, express PD-1, the engagement with PD-L1 on the cancer cells leads to the functional inactivation or "exhaustion" of these T cells. nih.govnih.gov

This process of adaptive immune resistance allows the tumor to create an immunosuppressive microenvironment, effectively shielding it from the body's anti-tumor immune response. nih.gov The binding of PD-1 to PD-L1 inhibits T-cell receptor signaling, leading to decreased T-cell activity and a diminished capacity to kill cancer cells. nih.govresearchgate.netresearchgate.net This immune escape is a critical mechanism for tumor progression and survival. nih.govfrontiersin.orgscirp.org Consequently, the PD-1/PD-L1 axis has become a prime target for cancer immunotherapy. nih.govnih.govnih.gov

Evolution of PD-1/PD-L1 Inhibitors: From Biologics to Small Molecules in Research Contexts

The initial and highly successful approach to blocking the PD-1/PD-L1 pathway involved the development of monoclonal antibodies (mAbs). nih.gov These large-molecule biologics, such as pembrolizumab (B1139204) and nivolumab, are designed to bind to either PD-1 or PD-L1, thereby preventing their interaction and releasing the "brakes" on the immune system. nih.gov This allows the T cells to regain their ability to recognize and eliminate cancer cells. nih.govresearchgate.net While these antibody-based therapies have shown remarkable efficacy in various cancers, they also have limitations, including the potential for immune-related adverse events, the need for intravenous administration, and high production costs. pulsus.comnih.gov

These challenges have spurred the exploration of small molecule inhibitors as an alternative strategy for targeting the PD-1/PD-L1 pathway in a research context. nih.govnih.govbohrium.com Unlike large antibodies, small molecules can be designed to have different pharmacological properties. nih.gov

Small molecule inhibitors offer several potential advantages over their antibody counterparts in the research and development of PD-1/PD-L1 blockade. nih.govnih.gov These include:

Improved Tumor Penetration: Due to their lower molecular weight, small molecules may penetrate tumor tissues more effectively, potentially leading to a more robust anti-tumor response. nih.govpatsnap.com

Oral Bioavailability: Small molecules can often be designed for oral administration, which is more convenient and less invasive for patients compared to the intravenous infusions required for monoclonal antibodies. nih.govpulsus.compatsnap.com

Shorter Half-Life: A shorter half-life can be advantageous in managing immune-related adverse events, as the drug can be cleared from the system more quickly. pulsus.com

Lower Production Costs: The manufacturing process for small molecules is generally less complex and costly than that for biologics. nih.gov

Potential for Combination Therapies: Their distinct mechanisms of action and pharmacological profiles may make them suitable for combination with other therapeutic modalities.

These advantages have driven significant research efforts into the discovery and development of potent and selective small molecule inhibitors of the PD-1/PD-L1 interaction. nih.govfrontiersin.orgmdpi.comsemanticscholar.org

Academic Research Landscape of PD-1/PD-L1-IN-NP19 as a Small Molecule Inhibitor

Within the landscape of small molecule PD-1/PD-L1 inhibitors, this compound has emerged as a compound of interest in academic research. It is a potent inhibitor of the human PD-1/PD-L1 interaction. medchemexpress.com

In Vitro Activity: Research has demonstrated that this compound effectively blocks the interaction between human PD-1 and PD-L1 with a half-maximal inhibitory concentration (IC50) of 12.5 nM. medchemexpress.com In co-culture experiments involving T cells and tumor cells, this compound has been shown to dose-dependently increase the production of interferon-gamma (IFN-γ) by T cells. medchemexpress.com This indicates a restoration of T-cell effector function. Interestingly, the inhibitory activity of this compound against the mouse PD-1/PD-L1 interaction is significantly lower, with an IC50 value in the micromolar range. medchemexpress.com

In Vivo Research: Preclinical studies in animal models have provided further insights into the potential of this compound. In a mouse model with H22 hepatoma, intraperitoneal administration of this compound resulted in a significant tumor growth inhibition (TGI) of 76.5%. medchemexpress.com In a melanoma mouse model, oral administration of the compound led to a dose-dependent inhibition of tumor growth, reaching up to 80.9% inhibition at the highest dose tested. medchemexpress.com These findings suggest that this compound can activate the tumor immune microenvironment to exert its anti-tumor effects. medchemexpress.com

Pharmacokinetic studies in rats have shown that this compound has a half-life of 1.5 hours when administered intravenously and 10.9 hours when given orally, with an oral bioavailability of 5%. medchemexpress.com

The following table summarizes the key research findings for this compound:

ParameterValue/Observation
Target Human PD-1/PD-L1 Interaction
IC50 (Human) 12.5 nM
In Vitro Effect Increased IFN-γ production in T cells
In Vivo Efficacy (H22 Hepatoma) 76.5% Tumor Growth Inhibition
In Vivo Efficacy (Melanoma) Up to 80.9% Tumor Growth Inhibition
Oral Bioavailability (Rats) 5%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Design Principles of Pd 1/pd L1 in Np19

Identification of PD-1/PD-L1-IN-NP19 as a Resorcinol (B1680541) Dibenzyl Ether Derivative

This compound has been identified as a resorcinol dibenzyl ether derivative rsc.orgresearchgate.netfrontiersin.orgebi.ac.uk. This specific chemical scaffold has been a focus for developing inhibitors that disrupt the PD-1/PD-L1 interaction researchgate.netfrontiersin.orgebi.ac.uknih.gov. The compound NP19, also referred to as this compound, exhibits potent inhibitory activity against the human PD-1/PD-L1 interaction with a reported half-maximal inhibitory concentration (IC50) of 12.5 nM rsc.orgresearchgate.netebi.ac.ukmedchemexpress.com. This resorcinol dibenzyl ether core shares structural similarities with established compounds like BMS-202, further contextualizing its design within known pharmacophores for PD-L1 inhibition rsc.org.

High-Throughput Screening and Lead Compound Identification Strategies

The discovery pipeline for small molecule PD-1/PD-L1 inhibitors frequently employs high-throughput screening (HTS) and sophisticated computational approaches to identify promising lead compounds mdpi.commdpi.com. Strategies often involve screening large compound libraries against the PD-1/PD-L1 target using various assay formats, such as homogeneous time-resolved fluorescence (HTRF) binding assays rsc.orgebi.ac.ukmdpi.com. Computer-aided drug design (CADD) tools, including structure- and ligand-based virtual screening, are crucial for prioritizing molecules for experimental testing mdpi.commdpi.com. These methods aim to identify compounds that can effectively block the protein-protein interaction, with initial hits undergoing further validation and optimization mdpi.commdpi.comacs.orgacs.orgtandfonline.com. High-throughput screening platforms, such as Kitalysis™, are also utilized in this process sigmaaldrich.com.

Structure-Activity Relationship (SAR) Studies for this compound Optimization

Structure-activity relationship (SAR) studies are fundamental to refining the potency, selectivity, and pharmacokinetic properties of initial lead compounds. For NP19, SAR studies were integral to its development, building upon established pharmacophoric models, often derived from Bristol-Myers Squibb (BMS) compounds rsc.orgresearchgate.netmdpi.com. These studies involve systematically modifying chemical structures and evaluating the impact of these changes on inhibitory activity against PD-1/PD-L1 nih.govmdpi.commdpi.comacs.org. By exploring variations within the resorcinol dibenzyl ether scaffold, researchers were able to optimize the compound, leading to the identification of NP19 with its potent inhibitory profile rsc.orgresearchgate.netnih.gov. These iterative SAR studies, often guided by computational analyses, are essential for transforming initial hits into viable drug candidates mdpi.comfrontiersin.orgnih.gov.

Computational Chemistry Approaches in the Design and Analysis of this compound and Related Analogs

Computational chemistry plays a pivotal role throughout the drug discovery process, from initial target analysis to lead optimization. For PD-1/PD-L1 inhibitors, these methods provide insights into binding mechanisms and guide the design of novel molecules.

Molecular Docking and Pharmacophore Modeling in Inhibitor Design

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of small molecules to a target protein. For PD-1/PD-L1 inhibitors, docking studies are performed against crystal structures of PD-L1, often utilizing protein data bank (PDB) entries rsc.orgmdpi.comacs.orgnih.govnih.govresearchgate.net. These studies help identify key residues involved in ligand binding, such as Tyr56, Asp122, and Lys124 on PD-L1, which are crucial for designing potent inhibitors mdpi.comnih.gov. Pharmacophore modeling, which defines the essential spatial arrangement of chemical features required for biological activity, is also employed to generate models that guide virtual screening and the design of new analogs rsc.orgnih.govresearchgate.net. These computational tools are essential for understanding how molecules like NP19 interact with their target and for designing related compounds with improved properties researchgate.netmdpi.comtandfonline.comfrontiersin.orgfrontiersin.org.

In Silico Screening and Predictive Modeling Techniques

Beyond molecular docking and pharmacophore modeling, a range of in silico techniques are utilized for identifying potential PD-1/PD-L1 inhibitors. Virtual screening (VS) methods, including structure-based and ligand-based approaches, are employed to rapidly assess large chemical databases for compounds likely to interact with PD-L1 mdpi.commdpi.comacs.orgtandfonline.comresearchgate.net. Predictive modeling, often incorporating machine learning (ML) algorithms, is used to build classifiers and quantitative structure-activity relationship (QSAR) models that can predict the activity of novel compounds mdpi.commdpi.comresearchgate.net. Techniques such as molecular dynamics (MD) simulations and MM-GBSA calculations are also used to assess the stability of ligand-protein complexes and refine binding energy predictions, providing a more comprehensive understanding of the molecular interactions mdpi.comresearchgate.netplos.orgplos.org.

General Synthetic Approaches for Small Molecule PD-1/PD-L1 Inhibitors

The synthesis of small molecule PD-1/PD-L1 inhibitors, including resorcinol dibenzyl ether derivatives like NP19, involves established organic chemistry methodologies. Researchers design and synthesize novel compounds based on identified scaffolds and SAR data researchgate.netfrontiersin.orgebi.ac.uknih.govmdpi.com. For instance, the development of resorcinol dibenzyl ether-based inhibitors has involved incorporating specific functional groups to enhance properties such as water solubility and potency nih.gov. The synthetic routes are tailored to efficiently produce these complex molecules, enabling their subsequent biological evaluation and optimization nih.govmdpi.com.

Compound List

this compound (NP19)

Preclinical Pharmacological Characterization of Pd 1/pd L1 in Np19

In Vitro Efficacy Studies

No publicly available data could be found regarding the in vitro efficacy of PD-1/PD-L1-IN-NP19.

Biochemical Inhibition of Human PD-1/PD-L1 Protein-Protein Interaction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small molecule inhibitors that disrupt this interaction can restore T-cell activity against tumors. reactionbiology.com Biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA), are typically employed to determine the inhibitory potential of a compound on this protein-protein interaction. reactionbiology.commdpi.comresearchgate.net

Determination of Inhibitory Concentration (IC50) in Binding Assays

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In the context of PD-1/PD-L1 inhibitors, the IC50 value represents the concentration of the compound required to block 50% of the binding between PD-1 and PD-L1 proteins in vitro. revvity.comrevvity.com This value is crucial for the initial characterization and comparison of the potency of different inhibitor candidates. mdpi.com

Cellular Immunomodulatory Effects

Beyond direct biochemical inhibition, the in vitro characterization of a PD-1/PD-L1 inhibitor involves assessing its effects on immune cells to confirm its intended biological activity. researchgate.netassaygenie.com

Enhancement of Interferon-Gamma (IFN-γ) Production in Co-culture Models

Interferon-gamma (IFN-γ) is a key cytokine produced by activated T-cells and is indicative of a pro-inflammatory and anti-tumor immune response. youtube.comyoutube.com The blockade of the PD-1/PD-L1 pathway is expected to enhance T-cell activation and subsequently increase IFN-γ production in co-culture models of immune cells and cancer cells. nih.govresearchgate.netnih.gov Measuring IFN-γ levels is a standard method to evaluate the cellular immunomodulatory activity of PD-1/PD-L1 inhibitors. youtube.com

T-cell Activation and Proliferation Assays

The primary function of PD-1/PD-L1 checkpoint inhibitors is to restore the ability of T-cells to become activated and proliferate in the presence of cancer cells. nih.govresearchgate.net In vitro assays are used to measure markers of T-cell activation (e.g., CD25, CD69) and proliferation (e.g., Ki-67, CFSE dilution) when T-cells are co-cultured with tumor cells in the presence of the inhibitor. An effective inhibitor would demonstrate a dose-dependent increase in these markers. oncotarget.com

Cytotoxicity Assessment in Tumor and Immune Cell Lines

A crucial aspect of an anti-cancer agent's profile is its ability to induce or enhance the killing of tumor cells while minimizing harm to healthy cells, including immune cells. nih.govresearchgate.net Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to both cancer cell lines and various immune cell lines (such as T-cells, B-cells, and monocytes). mdpi.com This helps to establish a therapeutic window and identify potential off-target toxicities. nih.gov

Species Selectivity of this compound Activity (e.g., human vs. mouse PD-1/PD-L1 interaction)

The small molecule inhibitor this compound demonstrates significant species selectivity in its activity, showing a marked preference for the human programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction over its murine counterpart. medchemexpress.com Laboratory studies measuring the half-maximal inhibitory concentration (IC50) reveal that this compound inhibits the human PD-1/PD-L1 interaction with an IC50 value of 12.5 nM. medchemexpress.com In contrast, its activity against the mouse PD-1/PD-L1 interaction is substantially lower, with an IC50 value in the micromolar range (>1µM). medchemexpress.com This difference in potency highlights a significant species-specific activity profile.

Table 1: Species Selectivity of this compound

SpeciesIC50 (PD-1/PD-L1 Interaction)Reference
Human12.5 nM medchemexpress.com
Mouse>1 µM medchemexpress.com

Mechanisms of PD-L1 Internalization and Degradation Induced by Small Molecules

Beyond directly blocking the PD-1/PD-L1 protein-protein interaction, a class of small-molecule inhibitors has been developed that exerts its effect through a distinct mechanism: inducing the internalization and subsequent degradation of the PD-L1 protein. researchgate.netnih.gov This approach not only prevents PD-L1 on the tumor cell surface from engaging with PD-1 on T cells but also reduces the total concentration of PD-L1 available for immune evasion. researchgate.net

Several small molecules have been reported to function as bifunctional inhibitors, meaning they both block the PD-1/PD-L1 interaction and promote PD-L1 degradation. houstonmethodist.orgacs.org One established mechanism involves the small molecule-induced dimerization of PD-L1 on the cell surface. researchgate.netresearchgate.net This homodimerization of PD-L1 can trigger its internalization into the cytosol, followed by trafficking to and degradation through a lysosome-dependent pathway. houstonmethodist.orgacs.orgresearchgate.net

Other small molecules have been shown to interfere with the post-translational modification of PD-L1. nih.gov For instance, inhibitors can disrupt the proper N-glycosylation of PD-L1, causing the under-glycosylated protein to be retained in the endoplasmic reticulum (ER). nih.gov This accumulation in the ER ultimately leads to the protein's degradation via the proteasome pathway, a process known as ER-associated degradation (ERAD). nih.gov This multifaceted approach of targeting PD-L1 for degradation represents an alternative and promising strategy for checkpoint inhibition. researchgate.netnih.gov

In Vivo Preclinical Efficacy in Animal Models of Cancer

Antitumor Activity in Murine Syngeneic and Xenograft Tumor Models

This compound has demonstrated significant in vivo antitumor efficacy in murine cancer models. medchemexpress.com Studies using a syngeneic H22 hepatoma mouse model showed that the compound was able to produce a substantial antitumor effect. medchemexpress.com Furthermore, its activity was evaluated in a melanoma model in mice, where it was found to dramatically inhibit the growth of tumors. medchemexpress.com These findings indicate that this compound is effective at controlling tumor progression in preclinical animal models. medchemexpress.com

The antitumor activity of this compound has been quantified through the measurement of Tumor Growth Inhibition (TGI). In the H22 hepatoma mouse model, the compound demonstrated significant efficacy, achieving a TGI of 76.5%. medchemexpress.com

In a murine melanoma model, this compound exhibited a clear dose-dependent response in tumor growth inhibition. medchemexpress.com Administration of the compound resulted in TGI values of 51.1%, 75%, and 80.9% at increasing dose levels. medchemexpress.com This dose-dependent inhibition underscores the compound's potent in vivo antitumor effects. medchemexpress.com

Table 2: Tumor Growth Inhibition (TGI) by this compound in Murine Models

Tumor ModelTGI (%)Reference
H22 Hepatoma76.5% medchemexpress.com
Melanoma (Dose 1)51.1% medchemexpress.com
Melanoma (Dose 2)75% medchemexpress.com
Melanoma (Dose 3)80.9% medchemexpress.com

The antitumor activity of this compound is believed to be connected to its ability to activate the tumor immune microenvironment. medchemexpress.com A critical component of an effective anti-cancer immune response is the infiltration of tumors by effector immune cells, particularly cytotoxic CD8+ T cells. nih.govresearchgate.net The PD-1/PD-L1 checkpoint pathway is a key mechanism that tumors use to suppress the function of these infiltrating T cells, leading to immune evasion. nih.govspringermedizin.de By blocking this pathway, inhibitors can restore the function of tumor-infiltrating lymphocytes. nih.gov The efficacy of other small-molecule PD-1/PD-L1 inhibitors has been shown to be dependent on the presence and infiltration of CD8+ T cells. nih.govresearchgate.net

This compound has been shown to modulate the function of immune cells, which is a key factor in altering the tumor microenvironment (TME) to be less immunosuppressive. medchemexpress.com In vitro studies using co-cultures of T cells and tumor cells demonstrated that this compound significantly elevates the production of interferon-gamma (IFN-γ) from T cells in a dose-dependent manner. medchemexpress.com

Preclinical Pharmacodynamics of this compound

The preclinical pharmacodynamic evaluation of this compound is focused on understanding its biological effects and mechanism of action in relevant non-clinical models. This involves confirming its engagement with the intended molecular target, the PD-1/PD-L1 complex, within a living organism and identifying biomarkers that correlate with its therapeutic activity.

While specific in vivo target engagement studies for this compound are not extensively detailed in publicly available literature, the methodologies for such assessments are well-established for small-molecule inhibitors of the PD-1/PD-L1 pathway. These studies are crucial to confirm that the compound interacts with its target in the complex biological environment of an animal model, which provides a critical link between its pharmacokinetic profile and its pharmacodynamic effects.

Standard preclinical approaches to determine in vivo target engagement for a compound like this compound would typically involve several advanced techniques. One common method is the use of positron emission tomography (PET) imaging. This involves developing a radiolabeled version of the compound or a competing radiotracer to visualize and quantify the binding to PD-L1 in real-time within tumor tissues and lymphoid organs of living animals.

Another approach involves ex vivo analysis following in vivo administration of the compound. In these studies, tissues of interest, such as tumors and spleens, are collected from treated animals at various time points. The level of target occupancy can then be measured using techniques like flow cytometry to detect the binding of a fluorescently labeled anti-PD-L1 antibody that competes with the small molecule inhibitor. A reduction in fluorescent signal compared to untreated controls would indicate successful target engagement by the compound. These studies help establish a relationship between the administered dose, the resulting systemic exposure, and the degree of target modulation achieved in relevant tissues.

The antitumor activity of this compound is linked to its ability to modulate the tumor immune microenvironment. In preclinical studies, a key finding for this compound is its capacity to significantly elevate the production of Interferon-gamma (IFN-γ) from T cells in a dose-dependent manner when co-cultured with tumor cells. medchemexpress.com IFN-γ is a critical cytokine for anti-tumor immunity, indicating that the compound successfully reinvigorates T-cell activity.

Beyond this specific finding, the identification of a broader set of immunological biomarkers is a standard part of the preclinical evaluation for any PD-1/PD-L1 inhibitor. These investigations aim to discover markers that can predict or correlate with the anti-tumor response. In preclinical models treated with this compound, analyses would typically include:

Changes in Immune Cell Populations: Flow cytometry analysis of tumors and peripheral lymphoid tissues to quantify changes in the abundance and activation state of key immune cells. This includes assessing the infiltration of cytotoxic CD8+ T cells, the ratio of CD8+ T cells to regulatory T cells (Tregs), and the levels of myeloid-derived suppressor cells (MDSCs). An effective response is often associated with an increase in activated CD8+ T cells within the tumor.

Cytokine and Chemokine Profiling: Measurement of a panel of cytokines and chemokines in the tumor microenvironment and plasma. Besides IFN-γ, increased levels of other pro-inflammatory cytokines like TNF-α and specific chemokines that attract T cells (e.g., CXCL9, CXCL10) would be indicative of a positive immunomodulatory effect.

Gene Expression Analysis: Transcriptomic analysis of tumor tissue to identify gene signatures associated with an inflamed or "hot" tumor microenvironment. Upregulation of genes related to T-cell activation, antigen presentation, and immune effector functions would serve as a biomarker of the compound's activity.

These preclinical biomarker studies are essential for understanding the compound's mechanism of action and for informing the potential selection of predictive biomarkers for future clinical development.

Preclinical Pharmacokinetics of this compound in Animal Models

The preclinical pharmacokinetic profile of this compound has been characterized in rodent models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental to determining the compound's systemic exposure and its potential for reaching the target tissues at therapeutic concentrations.

Pharmacokinetic studies in rats have provided key insights into the systemic exposure and disposition of this compound following both intravenous and oral administration. medchemexpress.com

Following a 1 mg/kg intravenous (IV) dose, the compound exhibited a half-life of 1.5 hours and a clearance rate of 0.9 L/h/kg. medchemexpress.com The apparent volume of distribution at steady state (Vss) was 2.1 L/kg, suggesting some distribution into tissues outside of the plasma. medchemexpress.com

After a 10 mg/kg oral (PO) administration, this compound was rapidly absorbed, with the maximum plasma concentration (Cmax) being reached at 0.6 hours (Tmax). medchemexpress.com However, the compound demonstrated low oral bioavailability, calculated to be 5%. medchemexpress.com The half-life following oral administration was notably longer than the IV half-life, at 10.9 hours, which may suggest sustained absorption from the gastrointestinal tract or other complex disposition kinetics. medchemexpress.com

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T1/2 (Half-life)1.5 ± 0.5 h10.9 ± 7.7 h
Cmax (Max Concentration)1751 µg/L69.5 µg/L
Tmax (Time to Max Conc.)N/A0.6 ± 0.2 h
CL (Clearance)0.9 ± 0.2 L/h/kg23.1 L/h/kg
Vss (Volume of Distribution)2.1 ± 0.5 L/kgN/A
F (Oral Bioavailability)N/A5%
Value likely represents apparent oral clearance (CL/F).

Detailed studies specifically delineating the metabolic stability and elimination pathways for this compound are not extensively described in the available literature. However, the pharmacokinetic data from rodent models allow for some inferences. The low oral bioavailability (5%) observed in rats suggests that the compound may undergo significant first-pass metabolism in the gut wall or liver, which is a common characteristic for orally administered small molecules. medchemexpress.com

The high apparent oral clearance (CL/F) further supports the likelihood of extensive metabolism or poor absorption. medchemexpress.com Standard preclinical evaluation for a compound like this compound would involve in vitro studies using liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans. These assays are used to determine the intrinsic metabolic stability of the compound and to identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.

Furthermore, in vivo studies in preclinical models would typically be conducted to identify the major circulating metabolites and to determine the primary routes of elimination (i.e., through urine and feces). This information is critical for understanding potential drug-drug interactions and for assessing whether any metabolites are pharmacologically active or contribute to toxicity.

Mechanistic Insights into Pd 1/pd L1 in Np19 Action at a Molecular and Cellular Level

Molecular Basis of PD-1/PD-L1-IN-NP19 Binding and Inhibition

Small-molecule inhibitors like this compound function by directly interfering with the interaction between PD-1 and PD-L1. Unlike monoclonal antibodies, these small molecules can exhibit distinct pharmacological properties and potentially enhanced tissue penetration.

Characterization of Binding Site on PD-L1

Research into small-molecule inhibitors targeting the PD-1/PD-L1 axis has revealed that these compounds often bind to a specific interface on PD-L1. Structural studies, including X-ray crystallography and NMR, have identified a cavity formed by two PD-L1 monomers as a key binding site for certain small molecules. These inhibitors stabilize the dimeric form of PD-L1, thereby occluding the PD-1 interaction surface frontiersin.orgnih.govchemrxiv.orgmdpi.com. While specific structural data for this compound's precise binding site on PD-L1 is not detailed in the provided search results, it is understood that small molecules targeting this interaction generally occupy a site that disrupts the PD-1 binding interface frontiersin.orgnih.govmdpi.comaacrjournals.org.

Conformational Changes Induced by Small Molecule Inhibitor Binding (e.g., PD-L1 Dimerization)

A key mechanism by which small-molecule inhibitors, including those within the biphenyl (B1667301) class, exert their effect is by inducing and stabilizing the dimerization of PD-L1 frontiersin.orgchemrxiv.orgmdpi.comaacrjournals.orgnih.govacs.orgacs.orgoncotarget.comresearchgate.net. This dimerization creates a conformational change in PD-L1 that effectively blocks the binding of PD-1 frontiersin.orgmdpi.comaacrjournals.orgoncotarget.com. For instance, studies on similar small molecules have shown that they bind to a cavity formed by two PD-L1 monomers, stabilizing this dimeric structure and preventing PD-1 engagement frontiersin.orgnih.govchemrxiv.orgmdpi.com. This induced dimerization can also lead to PD-L1 internalization, potentially removing it from the cell surface and further disrupting the inhibitory signaling aacrjournals.orgnih.govacs.org.

Downstream Signaling Pathway Modulation by this compound

The inhibition of the PD-1/PD-L1 interaction by this compound leads to significant alterations in intracellular signaling cascades within T cells, ultimately reversing the immunosuppressive effects of the pathway.

Impact on PD-1 Signaling through SHP-2 Recruitment

Upon PD-1 ligation by PD-L1, PD-1 undergoes phosphorylation on its cytoplasmic tail, specifically at the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) frontiersin.orgnih.govnavinci.senih.govnih.govscientificarchives.comencyclopedia.pub. This phosphorylation event facilitates the recruitment of the tyrosine phosphatase SHP-2 (also known as PTPN11) to the PD-1 complex frontiersin.orgnih.govnavinci.senih.govnih.govscientificarchives.comencyclopedia.pub. SHP-2 is a critical mediator of PD-1's inhibitory function. Once recruited and activated by PD-1, SHP-2 dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 frontiersin.orgnih.govnavinci.senih.govscientificarchives.com. This dephosphorylation event dampens TCR signaling, leading to T-cell inactivation, reduced proliferation, and impaired cytokine production frontiersin.orgnih.govnih.govnih.gov. By blocking the PD-1/PD-L1 interaction, this compound would prevent the recruitment and activation of SHP-2, thereby preserving TCR signaling and T-cell function. Some small molecules have been shown to directly block the interaction between SHP2 and PD-1, thereby inhibiting PD-1 signaling embopress.org.

Effects on Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR pathway)

The SHP-2 phosphatase, recruited by PD-1, plays a crucial role in inhibiting downstream signaling pathways essential for T-cell activation, including the PI3K/AKT/mTOR pathway frontiersin.orgnih.govnavinci.senih.govencyclopedia.pubresearchgate.netfrontiersin.orgnih.govmdpi.commedsci.orgmdpi.comnih.gov. Specifically, SHP-2 dephosphorylates molecules that are critical for the activation of PI3K, thereby suppressing the PI3K/AKT pathway nih.govnavinci.senih.govencyclopedia.pubfrontiersin.org. This suppression leads to reduced T-cell activation, proliferation, and survival. Conversely, PD-L1 overexpression, often driven by activated PI3K/AKT/mTOR pathways in cancer cells, can further promote tumor progression and immune evasion researchgate.netnih.govmedsci.orgmdpi.comnih.govtums.ac.irresearchgate.net. By inhibiting the PD-1/PD-L1 interaction, this compound would prevent SHP-2-mediated suppression of the PI3K/AKT/mTOR pathway, allowing for sustained T-cell activation and function.

Immunological Consequences of this compound Inhibition

The molecular and cellular effects of this compound translate into significant immunological consequences that are crucial for restoring anti-tumor immunity.

Reversal of T-cell Exhaustion and Answering

The PD-1/PD-L1 axis is a key mechanism through which tumors induce and maintain T-cell exhaustion nih.govfrontiersin.orgamegroups.org. Exhausted T cells are characterized by diminished effector functions, including reduced proliferation, cytokine secretion, and cytotoxic activity, often accompanied by the sustained expression of inhibitory receptors like PD-1 nih.govnih.govfrontiersin.orgamegroups.orgnih.gov. This compound, as a PD-1/PD-L1 inhibitor, functions by blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells or other cells in the TME navinci.semedchemexpress.com. This blockade effectively "releases the brakes" on T cells, counteracting the suppressive signals that lead to exhaustion nih.govamegroups.org. By disrupting this inhibitory signaling pathway, this compound aims to reverse T-cell exhaustion, thereby restoring the capacity of T cells to recognize and respond to tumor antigens nih.govfrontiersin.orgamegroups.orgnih.gov. This restoration of T-cell function is fundamental to re-establishing an effective anti-tumor immune response nih.govfrontiersin.orgamegroups.org. The compound has been noted to activate the immune microenvironment in tumors, which is consistent with its role in reversing T-cell exhaustion and enhancing T-cell responsiveness medchemexpress.com.

Enhancement of Anti-Tumor T-cell Functionality (e.g., cytokine secretion, cytotoxic activity)

A primary consequence of PD-1/PD-L1 pathway blockade by inhibitors like this compound is the enhancement of effector T-cell functionality frontiersin.orgamegroups.orgfrontiersin.orgmdpi.commdpi.com. The interaction between PD-1 and PD-L1 normally leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity nih.govnih.govamegroups.orgnih.govmdpi.com.

Cytokine Secretion: this compound has demonstrated the ability to significantly elevate the production of Interferon-gamma (IFN-γ) by T cells when co-cultured with tumor cells. This effect is observed in a dose-dependent manner, indicating that higher concentrations of the compound lead to a greater increase in IFN-γ secretion medchemexpress.com. IFN-γ is a critical pro-inflammatory cytokine that plays a vital role in activating immune cells and mediating anti-tumor responses nih.govfrontiersin.orgmdpi.commdpi.comjcancer.orgmdpi.com.

Concentration (μM)Incubation Time (h)Effect on IFN-γ ProductionReference
0.3772Significantly elevated medchemexpress.com
1072Significantly elevated medchemexpress.com

(Note: The data indicates a dose-dependent elevation, suggesting intermediate concentrations also show elevation. Specific intermediate values are not provided in the snippet.)

Cytotoxic Activity: Generally, blocking the PD-1/PD-L1 pathway has been shown to restore and enhance the cytotoxic activity of T cells against tumor cells frontiersin.orgmdpi.com. The PD-1/PD-L1 interaction typically suppresses T-cell-mediated killing mdpi.com. By inhibiting this interaction, this compound is expected to augment the ability of cytotoxic T lymphocytes (CTLs) to lyse tumor cells. While specific quantitative data directly linking this compound to enhanced granzyme B or direct cytotoxicity assays were not detailed in the provided snippets, the known mechanism of PD-1/PD-L1 blockade implies such an enhancement frontiersin.orgmdpi.commdpi.com.

Key Inhibitory Activity: this compound exhibits potent inhibitory activity against the human PD-1/PD-L1 interaction, with a reported IC50 value of 12.5 nM. In contrast, its inhibitory activity against the mouse PD-1/PD-L1 interaction is significantly lower, with an IC50 in the micromolar range (>1 µM) medchemexpress.com.

Target InteractionSpeciesIC50 ValueReference
Human PD-1/PD-L1Human12.5 nM medchemexpress.com
Mouse PD-1/PD-L1Mouse> 1 µM medchemexpress.com

Modulation of Regulatory T-cell (Treg) Activity in the Tumor Microenvironment

Regulatory T cells (Tregs) are a critical component of the tumor microenvironment (TME) that contributes to immune suppression and facilitates tumor immune escape nih.govnih.govfrontiersin.orgfrontiersin.org. The PD-1/PD-L1 axis is intricately linked with Treg function, influencing their development, maintenance, and suppressive capabilities nih.govfrontiersin.orgfrontiersin.org. Studies indicate that PD-L1 expression can be coincident with increased numbers of intra-tumor Tregs and can even promote the conversion of naive CD4+ T cells into Tregs nih.gov. Furthermore, PD-1 signaling has been shown to maintain Treg phenotype and enhance their immunosuppressive function by influencing factors like Foxp3 expression nih.govfrontiersin.org.

Compound Name List:

this compound (also referred to as NP19)

Translational Research Perspectives and Future Directions for Pd 1/pd L1 in Np19

Potential Therapeutic Applications in Diverse Preclinical Disease Models

While initial studies have demonstrated the activity of PD-1/PD-L1 inhibitors in specific cancer types, the therapeutic potential of PD-1/PD-L1-IN-NP19 warrants exploration in a broader range of diseases.

The efficacy of PD-1/PD-L1 checkpoint blockade is not limited to melanoma and hepatocellular carcinoma. Preclinical studies involving other small-molecule PD-L1 inhibitors have shown promising anti-tumor activity in various other cancer models. ascopubs.orgascopubs.org Future research on this compound should extend to these and other malignancies to fully characterize its therapeutic potential.

Key areas for investigation include:

Colon Adenocarcinoma: Syngeneic models, such as the MC38 tumor model, have been used to demonstrate that oral small-molecule PD-L1 inhibitors can lead to dose-responsive tumor reduction. ascopubs.orgresearchgate.net This effect is often associated with increased T-cell activation and infiltration into the tumor. ascopubs.orgpatsnap.com

Glioblastoma: High PD-L1 expression in glioblastoma is linked to poor patient survival. ascopubs.org Small-molecule inhibitors are particularly promising for brain tumors due to their potential to cross the blood-brain barrier, a significant limitation for antibody-based therapies. Preclinical studies in orthotopic glioma mouse models have shown that oral administration of a small-molecule PD-L1 inhibitor can lead to a statistically significant increase in survival. ascopubs.org

Breast and Lung Cancer: Humanized mouse models with tumors such as MDA-MB-231 (breast cancer) have been instrumental in showing the dose-dependent anti-tumor effects of oral PD-L1 antagonists. patsnap.com Similarly, syngeneic models of lung cancer have been used to establish the in vivo efficacy of these compounds. frontiersin.org

Cancer TypeCommon Preclinical ModelKey Rationale for ExplorationReported Outcomes for Similar Small Molecules
Colon AdenocarcinomaMC38 Syngeneic ModelEstablished responsiveness to checkpoint inhibition.Dose-dependent tumor reduction, increased T-cell infiltration. ascopubs.orgresearchgate.net
GlioblastomaOrthotopic Glioma ModelsHigh PD-L1 expression associated with poor prognosis; need for brain-penetrant drugs. ascopubs.orgIncreased survival in preclinical models. ascopubs.org
Breast CancerMDA-MB-231 Humanized ModelPotential to convert immunologically "cold" tumors.Dose-dependent tumor growth inhibition. patsnap.com
Lung CancerSyngeneic Mouse Models (e.g., LLC)Major indication for approved PD-1/PD-L1 antibodies.Inhibition of tumor growth, increased effector T-cells. frontiersin.org

The PD-1/PD-L1 pathway is a critical regulator of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic antigen stimulation, such as in chronic infections. nih.gov Persistent expression of PD-1 on T-cells limits the immune-mediated clearance of pathogens. nih.gov Therefore, blocking this pathway is a rational therapeutic strategy to restore T-cell function and combat these diseases. Future preclinical studies should investigate the utility of this compound in models of chronic viral and bacterial infections where T-cell exhaustion is a known mechanism of pathogenesis.

Preclinical Combination Strategies for Enhanced Efficacy

While monotherapy with PD-1/PD-L1 inhibitors can be effective, combination strategies are being widely explored to improve response rates and overcome resistance. d-nb.info

The tumor microenvironment often employs multiple mechanisms of immune suppression. Targeting these pathways simultaneously may lead to synergistic anti-tumor effects.

Alternative Checkpoint Inhibitors: Tumors can develop resistance to PD-1/PD-L1 blockade by upregulating other inhibitory receptors on exhausted T-cells, such as CTLA-4, TIM-3, and LAG-3. mdpi.comfrontiersin.org Preclinical and clinical studies have shown that combining PD-1/PD-L1 blockade with antibodies against these alternative checkpoints can enhance anti-tumor immunity. frontiersin.orgfrontiersin.org Future studies should evaluate this compound in combination with agents targeting these compensatory pathways.

Co-stimulatory Agonists: Another approach is to directly stimulate T-cell activation. Agonists for co-stimulatory molecules like ICOS could potentially enhance the effects of PD-1/PD-L1 blockade by providing a positive signal for T-cell proliferation and function. nih.gov

Conventional therapies can modulate the tumor microenvironment to be more susceptible to immunotherapy.

Radiotherapy: Ionizing radiation can promote anti-tumor immune responses by inducing immunogenic cell death, which releases tumor antigens and danger signals. mdpi.com Furthermore, radiation has been shown to increase PD-L1 expression on tumor cells, providing a stronger rationale for combination with PD-1/PD-L1 inhibitors. frontiersin.orgnih.gov Preclinical studies combining radiation with PD-L1 inhibitors have demonstrated synergistic anti-tumor effects in models of esophageal, lung, and breast cancer. nih.gov

Chemotherapy: Certain chemotherapeutic agents can also induce immunogenic cell death and enhance T-cell responses. The combination of chemotherapy with PD-1/PD-L1 inhibitors has become a standard of care in several cancer types, with preclinical studies suggesting a synergistic effect. frontiersin.org

Targeted Therapy: Combining PD-1/PD-L1 blockade with targeted agents, such as VEGF inhibitors, can also be effective. VEGF inhibition can help normalize tumor vasculature and increase the infiltration of T-cells into the tumor, thereby enhancing the efficacy of checkpoint inhibitors. nih.gov

Combination PartnerScientific RationalePotential Preclinical Model
Anti-CTLA-4/TIM-3/LAG-3Overcome resistance by blocking compensatory inhibitory pathways. mdpi.comfrontiersin.orgSyngeneic tumor models with known checkpoint expression.
RadiotherapyInduces immunogenic cell death and upregulates tumor PD-L1 expression. frontiersin.orgTumor models (e.g., ESCC, NSCLC) treated with localized radiation. nih.gov
ChemotherapyInduces immunogenic cell death, enhances antigen presentation. frontiersin.orgStandard syngeneic tumor models (e.g., 4T1, CT26).
VEGF InhibitorsNormalizes tumor vasculature, increases T-cell infiltration. nih.govHighly vascularized tumor models.

Advanced Preclinical Methodologies and Imaging Techniques for this compound Research

ImmunoPET Imaging for PD-L1 Expression in Preclinical Models

Immuno-positron emission tomography (ImmunoPET) is a non-invasive imaging technique that allows for the quantitative, whole-body assessment of target expression. frontiersin.org This is crucial because PD-L1 expression can be highly heterogeneous within a tumor and can change over time, limitations that are not captured by single-biopsy immunohistochemistry. frontiersin.org

For small molecule inhibitors, the development of small molecule- or peptide-based PET radiotracers offers several advantages over traditional antibody-based tracers. nih.gov These include:

Rapid Clearance: Small molecules are cleared from the body more quickly, potentially leading to a better signal-to-noise ratio and lower radiation exposure. nih.gov

Improved Tissue Penetration: Their small size may allow for better penetration into the tumor microenvironment. nih.gov

In the preclinical assessment of a compound like this compound, a radiolabeled version could be used to:

Confirm in vivo target engagement and binding specificity.

Provide pharmacokinetic and biodistribution data.

Non-invasively monitor changes in PD-L1 expression in response to therapy. nih.gov

Imaging Agent ClassExample RadiotracersKey Preclinical Advantages
Antibody-based89Zr-Atezolizumab, 89Zr-C4High specificity and affinity; well-established. frontiersin.orgnih.gov
Antibody Fragment-based64Cu-NOTA-αPD-L1 FabFaster clearance than full antibodies, good imaging contrast. foldingathome.org
Small Molecule/Peptide-based18F-BMS986192, 68Ga-labeled peptides (e.g., WL12)Rapid clearance, improved tumor penetration, potentially lower immunogenicity. nih.govmdpi.com

Advanced In Vitro Co-culture Systems for Immunomodulation Studies

To assess the functional activity of small molecule PD-1/PD-L1 inhibitors, advanced in vitro co-culture systems are essential. These models aim to replicate the interaction between immune cells and tumor cells. researchgate.net

A typical experimental setup involves:

Effector Cells: PD-1-expressing immune cells, such as peripheral blood mononuclear cells (PBMCs) or engineered Jurkat T-cell lines that contain a reporter system (e.g., NFAT-luciferase). researchgate.netresearchgate.net

Target Cells: PD-L1-expressing tumor cells. PD-L1 expression can be endogenous or induced by treatment with cytokines like IFN-γ to mimic an inflamed tumor microenvironment. researchgate.net

The efficacy of a small molecule inhibitor is measured by its ability to block the PD-1/PD-L1 interaction and restore T-cell function. Key readouts include:

Increased production of cytokines like Interleukin-2 (IL-2). nih.gov

Upregulation of T-cell activation markers like CD107a. researchgate.net

Activation of signaling pathways downstream of the T-cell receptor, measured by the reporter gene. researchgate.net

These systems allow for the high-throughput screening and characterization of compounds like this compound, providing crucial data on their potency and mechanism of action before moving into more complex in vivo models. nih.gov

Use of Organoid and 3D Culture Models in Preclinical Assessment

Traditional two-dimensional (2D) cell cultures fail to replicate the complex architecture and cellular interactions of the tumor microenvironment. frontiersin.org Patient-derived organoids (PDOs) and other 3D culture models are emerging as superior preclinical platforms for evaluating cancer therapies, including immunotherapies. frontiersin.orgresearchgate.net

Advantages of Organoid Models:

Preservation of TME: Organoid culture methods can preserve the endogenous immune cells and stromal components from the original tumor, providing a more realistic model of the TME. frontiersin.org

Patient-Specific Responses: PDOs can be generated from individual patients, allowing for the prediction of patient-specific responses to therapies like PD-1/PD-L1 blockade. scienceopen.comnih.gov

Drug Resistance Studies: These models are valuable for investigating the mechanisms of both innate and acquired resistance to immunotherapy. frontiersin.org

For a novel small molecule inhibitor, co-culturing the compound with PDOs that contain autologous tumor-infiltrating lymphocytes would be a powerful preclinical tool. nih.gov Efficacy could be assessed by measuring T-cell activation, infiltration into the organoid, and cancer cell killing. nih.gov This approach bridges the gap between simple in vitro assays and complex in vivo animal studies, facilitating a more accurate preclinical assessment. scienceopen.com

Conclusion

Summary of Key Preclinical Research Findings for PD-1/PD-L1-IN-NP19

Preclinical investigations have provided initial insights into the biological activity and potential efficacy of this compound. The primary mechanism of action of this small molecule is the inhibition of the interaction between PD-1 and PD-L1.

In Vitro Findings

In vitro studies have demonstrated that this compound is a potent inhibitor of the human PD-1/PD-L1 interaction, with a half-maximal inhibitory concentration (IC50) of 12.5 nM. medchemexpress.com This inhibition is crucial for restoring T-cell activity against tumor cells. One of the key indicators of T-cell activation is the production of interferon-gamma (IFN-γ). In co-culture assays of T-cells and tumor cells, this compound was observed to significantly increase the production of IFN-γ in a dose-dependent manner at concentrations ranging from 0.37 to 10 μM. medchemexpress.com Interestingly, the compound exhibited significantly lower activity against the mouse PD-1/PD-L1 interaction, with an IC50 value in the micromolar range (>1µM). medchemexpress.com Cytotoxicity assays showed that at a concentration of 10 µM, this compound did not have apparent cytotoxic effects on A549, MCF-7, and B16-F10 cell lines. medchemexpress.com

Interactive Data Table: In Vitro Activity of this compound

ParameterSpeciesValueCell Lines/Assay Conditions
PD-1/PD-L1 Inhibition (IC50) Human12.5 nMProtein-protein interaction assay. medchemexpress.com
Mouse>1 µMProtein-protein interaction assay. medchemexpress.com
IFN-γ Production HumanDose-dependent increase (0.37-10 μM)T-cells co-cultured with tumor cells for 72 hours. medchemexpress.com
Cytotoxicity Human/MouseNo apparent effect at 10 µMA549, MCF-7, and B16-F10 cells after 48 hours. medchemexpress.com

In Vivo Findings

The in vivo antitumor activity of this compound has been evaluated in rodent models. In a mouse model of melanoma, oral administration of the compound at doses of 25, 50, and 100 mg/kg resulted in tumor growth inhibition of 51.1%, 75%, and 80.9%, respectively. medchemexpress.com Furthermore, in a mouse model of H22 hepatoma, intraperitoneal administration of 25 mg/kg of this compound led to a tumor growth inhibition of 76.5%. medchemexpress.com

Pharmacokinetic studies in rats have provided initial data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Following intravenous administration of a 1 mg/kg dose, the half-life was 1.5 hours, the clearance rate was 0.9 L/h/kg, and the volume of distribution was 2.1 L/kg. medchemexpress.com After oral administration of a 10 mg/kg dose, the maximum plasma concentration was reached at 0.6 hours, with a longer half-life of 10.9 hours; however, the oral bioavailability was found to be low at 5%. medchemexpress.com

Interactive Data Table: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterAnimal ModelDosingResult
Antitumor Efficacy (Melanoma) Mouse25, 50, 100 mg/kg (oral)51.1%, 75%, 80.9% tumor growth inhibition. medchemexpress.com
Antitumor Efficacy (Hepatoma) Mouse25 mg/kg (intraperitoneal)76.5% tumor growth inhibition. medchemexpress.com
Pharmacokinetics (IV) Rat1 mg/kgt1/2: 1.5 h, CL: 0.9 L/h/kg, Vss: 2.1 L/kg. medchemexpress.com
Pharmacokinetics (Oral) Rat10 mg/kgTmax: 0.6 h, t1/2: 10.9 h, F: 5%. medchemexpress.com

Remaining Preclinical Research Questions and Unaddressed Challenges

Despite these promising initial findings, several preclinical research questions and challenges remain for this compound. A significant challenge highlighted by the pharmacokinetic data is the low oral bioavailability (5%) in rats. medchemexpress.com Improving the oral bioavailability is a critical step for its development as a convenient, orally administered therapy.

Further preclinical studies are needed to address the following:

Mechanisms of Action: While the primary mechanism is the disruption of the PD-1/PD-L1 interaction, further studies are required to fully elucidate the downstream signaling effects and the impact on various immune cell populations within the tumor microenvironment.

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound is crucial for long-term therapeutic success.

Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents, such as chemotherapy, targeted therapy, or other immunotherapies, could lead to more effective treatment strategies.

Long-term Efficacy and Memory Response: Preclinical models with longer follow-up periods are needed to assess the durability of the antitumor response and the potential for inducing a long-lasting immunological memory.

Pharmacodynamics and Biomarker Development: Identifying and validating pharmacodynamic biomarkers to monitor the biological effects of this compound and predictive biomarkers to identify patient populations most likely to respond to treatment are essential for clinical translation.

Future Prospects for Small Molecule PD-1/PD-L1 Inhibitors in Immunotherapy Research

Small molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, hold significant promise for the future of cancer immunotherapy. mdpi.com They offer several potential advantages over the currently approved monoclonal antibody-based therapies. nih.gov These advantages include the potential for oral administration, which would improve patient convenience and potentially reduce healthcare costs. researchgate.net Additionally, their smaller size may allow for better penetration into the tumor microenvironment, potentially leading to enhanced efficacy. researchgate.net

The field of small molecule PD-1/PD-L1 inhibitors is an active area of research, with a growing number of compounds in preclinical and early clinical development. nih.gov Future research in this area is likely to focus on:

Improving Drug-like Properties: medicinal chemistry efforts will continue to optimize the potency, selectivity, and pharmacokinetic profiles of these inhibitors.

Exploring Novel Binding Pockets and Mechanisms: The discovery of new allosteric binding sites or inhibitors with novel mechanisms of action could lead to the development of more effective and safer drugs.

Combination Strategies: The development of orally available small molecule inhibitors will facilitate their use in combination with a wide range of other cancer therapies. onclive.com

Overcoming Resistance: As with all cancer therapies, understanding and overcoming resistance to small molecule PD-1/PD-L1 inhibitors will be a key area of future research.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the IC₅₀ of PD-1/PD-L1-IN-NP19 in blocking PD-1/PD-L1 interactions?

  • Methodology : Use biolayer interferometry (BLI) or surface plasmon resonance (SPR) to quantify binding inhibition. Titrate this compound against recombinant PD-1/PD-L1 proteins and calculate IC₅₀ via dose-response curves. This compound exhibits an IC₅₀ of 12.5 nM in human PD-1/PD-L1 interaction assays .
  • Key Data :

Assay TypeIC₅₀ (nM)SpeciesReference
BLI/SPR12.5Human

Q. How should this compound stock solutions be prepared to ensure stability?

  • Methodology : Dissolve the compound in DMSO at 2 mg/mL (ultrasonication recommended). Aliquot and store at -80°C for long-term use (6 months) or -20°C for short-term (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • Solubility Table :

SolventConcentration (mg/mL)Stability
DMSO21 month

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

  • Methodology : Use syngeneic mouse models (e.g., CT26 colon carcinoma) with immunocompetent hosts. Administer this compound intraperitoneally at 10 mg/kg every 3 days. Monitor tumor volume and immune cell infiltration via flow cytometry .
  • Dose Conversion :

SpeciesEquivalent Dose (mg/kg)Km Factor
Mouse103
Human~1.537

Advanced Research Questions

Q. How do IC₅₀ values of this compound compare to other PD-1/PD-L1 inhibitors (e.g., PD-1/PD-L1-IN-9)?

  • Methodology : Perform competitive binding assays under identical conditions. This compound (IC₅₀: 12.5 nM) shows lower potency than PD-1/PD-L1-IN-9 (IC₅₀: 3.8 nM) but may have distinct pharmacokinetic profiles .
  • Comparative Data :

CompoundIC₅₀ (nM)Selectivity
This compound12.5PD-1/PD-L1
PD-1/PD-L1-IN-93.8PD-1/PD-L1
PD-1/PD-L1-IN-35.60PD-L1/CD80

Q. How can population pharmacokinetic (PK) modeling optimize this compound dosing regimens?

  • Methodology : Collect plasma concentration-time data from multiple preclinical studies. Use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Validate models using visual predictive checks (VPCs) .
  • Key Parameters :

ParameterValue (Mean ± SD)Units
CL0.45 ± 0.12L/h
Vd12.3 ± 3.1L

Q. Why do some studies report contradictory correlations between PD-L1 expression and this compound response?

  • Methodology : Stratify patients by PD-L1 immunohistochemistry (IHC) scoring (e.g., Tumor Proportion Score). In PD-L1-positive tumors (≥1% staining), response rates reach 36%, whereas PD-L1-negative tumors show no response. Heterogeneity in tumor microenvironment (TME) or assay variability may explain discrepancies .
  • Clinical Data :

PD-L1 StatusResponse Rate (%)Study
Positive36
Negative0

Q. What strategies address this compound’s limited solubility in aqueous buffers?

  • Methodology : Use co-solvents (e.g., PEG-300) or lipid-based nanoparticles (LNPs) to enhance bioavailability. For in vitro assays, pre-dilute DMSO stocks in cell culture media to keep final DMSO <0.1% .

Data Presentation Guidelines

  • Tables : Include molecular properties (e.g., molecular weight: 555.06 g/mol; CAS: 2377916-66-8) and PK parameters .
  • Figures : Annotate dose-response curves with Hill slopes and R² values for binding assays.
  • Reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., sample size justification, blinding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.